Cas no 2640845-05-0 (4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2640845-05-0x500.png)
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- F6709-5534
- 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 2640845-05-0
- AKOS040717935
- 4-[[1-(2,3-Dihydro-1H-inden-2-yl)-3-azetidinyl]oxy]-2-pyridinecarboxamide
-
- Inchi: 1S/C18H19N3O2/c19-18(22)17-9-15(5-6-20-17)23-16-10-21(11-16)14-7-12-3-1-2-4-13(12)8-14/h1-6,9,14,16H,7-8,10-11H2,(H2,19,22)
- InChI Key: APXGCOSCVFOUAE-UHFFFAOYSA-N
- SMILES: C1(C(N)=O)=NC=CC(OC2CN(C3CC4=C(C3)C=CC=C4)C2)=C1
Computed Properties
- Exact Mass: 309.147726857g/mol
- Monoisotopic Mass: 309.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.312±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 516.3±50.0 °C(Predicted)
- pka: 14.79±0.50(Predicted)
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6709-5534-4mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6709-5534-5μmol |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6709-5534-50mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6709-5534-25mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6709-5534-2mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6709-5534-5mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6709-5534-100mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6709-5534-2μmol |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6709-5534-1mg |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6709-5534-20μmol |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640845-05-0 | 20μmol |
$118.5 | 2023-09-07 |
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Related Literature
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Research Briefing on 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS: 2640845-05-0)
In recent years, the compound 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS: 2640845-05-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and targeted cancer therapies. The following briefing synthesizes the latest research findings related to this compound, highlighting its mechanism of action, pharmacological properties, and clinical relevance.
The compound's structure combines an azetidine ring linked to a dihydroindene moiety and a pyridine-2-carboxamide group, which confers distinct physicochemical and binding properties. Recent studies have elucidated its role as a potent and selective inhibitor of specific kinases, such as the fibroblast growth factor receptor (FGFR) family. FGFR dysregulation is implicated in various cancers, making this compound a promising candidate for targeted therapy. Preclinical data demonstrate its ability to inhibit FGFR signaling pathways, leading to reduced tumor growth and proliferation in vitro and in vivo.
Pharmacokinetic studies of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide reveal favorable absorption and distribution profiles, with notable blood-brain barrier penetration in animal models. This property is particularly advantageous for targeting central nervous system (CNS) malignancies. Additionally, the compound exhibits a manageable toxicity profile, with dose-dependent effects observed in preclinical toxicity assessments. These findings support its progression into early-phase clinical trials for FGFR-driven cancers.
Recent advancements in synthetic chemistry have also optimized the production of this compound, addressing challenges related to scalability and purity. Novel synthetic routes have been developed to improve yield and reduce byproducts, ensuring consistent quality for further research and potential commercialization. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these discoveries into clinical applications.
In conclusion, 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS: 2640845-05-0) represents a promising therapeutic agent with demonstrated efficacy in preclinical models of FGFR-dependent cancers. Its unique structural attributes, combined with favorable pharmacokinetic and safety profiles, position it as a strong candidate for further clinical development. Ongoing research aims to explore its potential in combination therapies and broader oncological indications, underscoring its significance in the evolving landscape of precision medicine.
2640845-05-0 (4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide) Related Products
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 81216-14-0(7-bromohept-1-yne)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)




